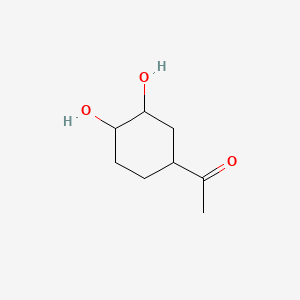
Ethanone, 1-(3,4-dihydroxycyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxycyclohexyl)ethanone is an organic compound characterized by a cyclohexane ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxycyclohexyl)ethanone typically involves the hydroxylation of cyclohexanone derivatives. One common method includes the use of hydroxylamine and alkynes under reflux conditions to produce the desired compound . The reaction is carried out in the presence of solvents such as 2-methyl-1-propanol and toluene, and the mixture is refluxed under an inert atmosphere of argon .
Industrial Production Methods: Industrial production methods for 1-(3,4-Dihydroxycyclohexyl)ethanone are not extensively documented. large-scale synthesis would likely involve similar hydroxylation reactions with optimized conditions for higher yields and purity.
化学反应分析
Types of Reactions: 1-(3,4-Dihydroxycyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of cyclohexane-1,3,4-trione or cyclohexane-1,3,4-tricarboxylic acid.
Reduction: Formation of 1-(3,4-dihydroxycyclohexyl)ethanol.
Substitution: Formation of derivatives with substituted hydroxyl groups.
科学研究应用
1-(3,4-Dihydroxycyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
作用机制
The mechanism of action of 1-(3,4-Dihydroxycyclohexyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The ethanone group can undergo nucleophilic attack, leading to various chemical transformations .
相似化合物的比较
Cyclohexanone: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydroxycyclohexane: Similar structure but lacks the ethanone group, affecting its chemical properties and reactivity.
3,4-Dihydroxybenzaldehyde: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior.
Uniqueness: 1-(3,4-Dihydroxycyclohexyl)ethanone is unique due to the presence of both hydroxyl and ethanone functional groups on a cyclohexane ring.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)6-2-3-7(10)8(11)4-6/h6-8,10-11H,2-4H2,1H3 |
InChI 键 |
HSNCSXROAKRSHK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCC(C(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


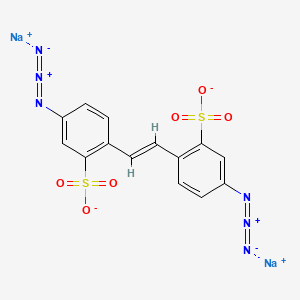
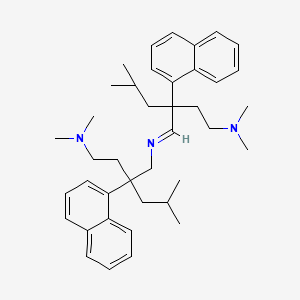
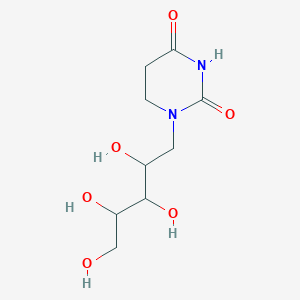
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)

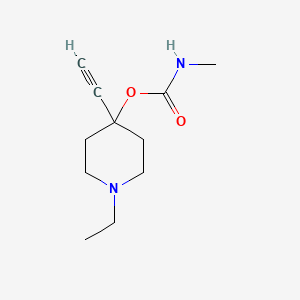
![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
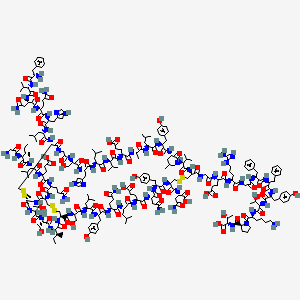
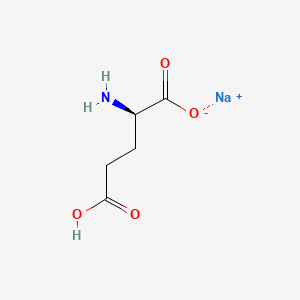
![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)

![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)
